molecular formula C12H14O2 B8680647 1H-Indene-5-acetic acid, 2,3-dihydro-2-methyl- CAS No. 57144-89-5

1H-Indene-5-acetic acid, 2,3-dihydro-2-methyl-

Cat. No. B8680647
CAS RN: 57144-89-5
M. Wt: 190.24 g/mol
InChI Key: SEWYKXUDXKEOBR-UHFFFAOYSA-N
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Patent
US04166131

Procedure details

α-oxo-2-methyl-5-indanacetic acid methyl ester is reduced in a manner analogous to that described in Example 4. The cyclohexyl-ammonium salt of the title compound has a M.P. of 175°-178°.
Name
α-oxo-2-methyl-5-indanacetic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:16])[C:4](=O)[C:5]1[CH:6]=[C:7]2[C:11](=[CH:12][CH:13]=1)[CH2:10][CH:9]([CH3:14])[CH2:8]2.C1([NH3+])CCCCC1>>[CH3:14][CH:9]1[CH2:8][C:7]2[C:11](=[CH:12][CH:13]=[C:5]([CH2:4][C:3]([OH:16])=[O:2])[CH:6]=2)[CH2:10]1

Inputs

Step One
Name
α-oxo-2-methyl-5-indanacetic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C(C=1C=C2CC(CC2=CC1)C)=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)[NH3+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1CC2=CC=C(C=C2C1)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.